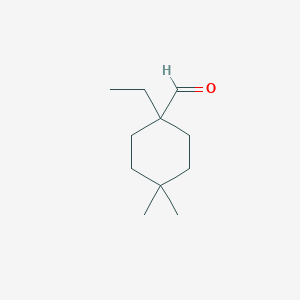
4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol is an organic compound that features a bromothiophene moiety attached to a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the butanol moiety. One common method involves the use of 3-bromothiophene as a starting material, which undergoes a Grignard reaction with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 4-(2-Bromothiophen-3-yl)-3-methylbutan-2-one.
Reduction: Formation of 4-(2-Thiophen-3-yl)-3-methylbutan-2-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions.
類似化合物との比較
Similar Compounds
3-Bromothiophene: A simpler compound with similar reactivity but lacking the butanol moiety.
4-(2-Thiophen-3-yl)-3-methylbutan-2-ol: A reduced form of the compound without the bromine atom.
Uniqueness
4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol is unique due to the presence of both a bromothiophene and a butanol moiety, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for further functionalization and development of new materials .
特性
分子式 |
C9H13BrOS |
|---|---|
分子量 |
249.17 g/mol |
IUPAC名 |
4-(2-bromothiophen-3-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H13BrOS/c1-6(7(2)11)5-8-3-4-12-9(8)10/h3-4,6-7,11H,5H2,1-2H3 |
InChIキー |
HYMUMMUBDCYMJH-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(SC=C1)Br)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


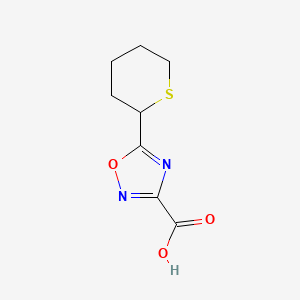
![{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13317424.png)
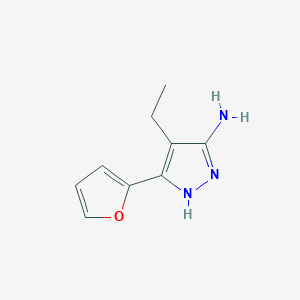
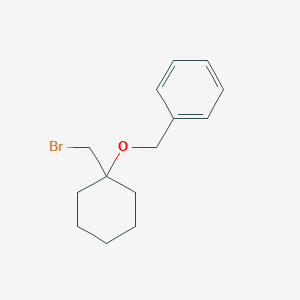
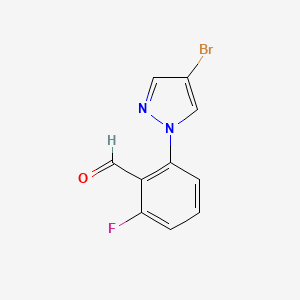
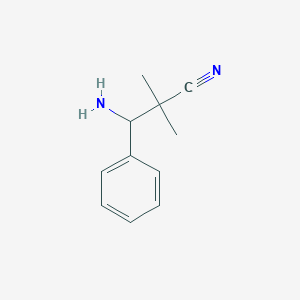

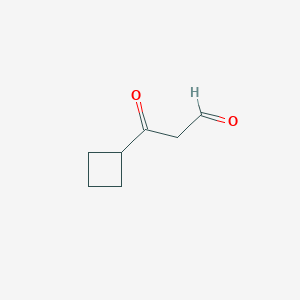
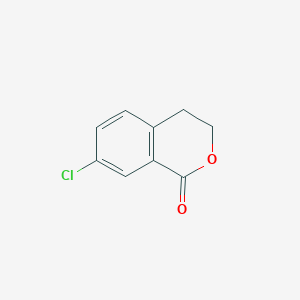
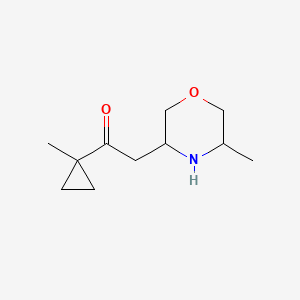
![3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13317453.png)
![1-Azaspiro[5.5]undec-3-ene](/img/structure/B13317454.png)
